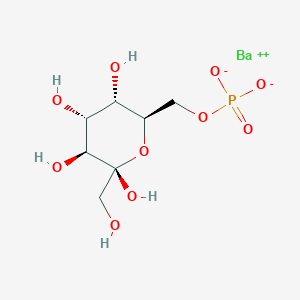

D-Sedoheptulose-7-phosphate (barium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Sedoheptulose-7-phosphate (barium salt) is an intermediate in the pentose phosphate pathway . In this pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate . It is also an intermediate in carbon fixation in photosynthetic organisms, as well as in the biosynthesis of lipopolysaccharide, amino acids, secondary metabolites, and antibiotics .

Molecular Structure Analysis

The molecular formula of D-Sedoheptulose-7-phosphate (barium salt) is C7H13O10P • Ba . The exact mass is 425.929871 .Chemical Reactions Analysis

In the pentose phosphate pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate .Physical And Chemical Properties Analysis

The molecular weight of D-Sedoheptulose-7-phosphate (barium salt) is 425.47 . The exact mass is 425.929871 . No additional physical and chemical properties were found in the search results.Aplicaciones Científicas De Investigación

Intermediate in the Pentose Phosphate Pathway

D-Sedoheptulose-7-phosphate is an intermediate in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and ribose 5-phosphate, which are essential for fatty acid synthesis and nucleotide synthesis, respectively .

Role in Transaldolase Reaction

In the pentose phosphate pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate .

Carbon Fixation in Photosynthetic Organisms

D-Sedoheptulose-7-phosphate is also an intermediate in carbon fixation in photosynthetic organisms . It plays a vital role in the Calvin cycle, which is the process by which plants convert carbon dioxide into organic compounds, particularly glucose .

Biosynthesis of Lipopolysaccharide

This compound is involved in the biosynthesis of lipopolysaccharide . Lipopolysaccharides are large molecules found in the outer membrane of Gram-negative bacteria and play a crucial role in the immune response .

Amino Acids Biosynthesis

D-Sedoheptulose-7-phosphate is also involved in the biosynthesis of amino acids . Amino acids are the building blocks of proteins and play a critical role in numerous biological processes .

Secondary Metabolites and Antibiotics Biosynthesis

This compound is an intermediate in the biosynthesis of secondary metabolites and antibiotics . Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of organisms. Instead, they often play important roles in plant defense mechanisms .

Research in Metabolic Diseases

Given its role in carbohydrate metabolism, D-Sedoheptulose-7-phosphate is used in research related to metabolic diseases such as diabetes and metabolic syndrome .

Glycolysis-Related Afflictions

Its application extends to the research of glycolysis-related afflictions . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUFELXUIHDDQP-CQJQEINESA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BaO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)

![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)

![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)

![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)